
(E)-Heptenyldiisopropylsilanol
Overview
Description
(E)-Heptenyldiisopropylsilanol is an organosilicon compound characterized by the presence of a heptenyl group attached to a diisopropylsilanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Heptenyldiisopropylsilanol typically involves the hydrosilylation of heptene with diisopropylsilanol. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds as follows:
Heptene+DiisopropylsilanolPt catalystthis compound
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: (E)-Heptenyldiisopropylsilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the heptenyl group to a heptyl group.
Substitution: The silanol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Siloxanes and silanols.
Reduction: Heptyldiisopropylsilanol.
Substitution: Various substituted silanols depending on the electrophile used.
Scientific Research Applications
(E)-Heptenyldiisopropylsilanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (E)-Heptenyldiisopropylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the heptenyl group can undergo metabolic transformations, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
- (E)-Heptenyldimethylsilanol
- (E)-Heptenyldiphenylsilanol
- (E)-Heptenyldiethylsilanol
Comparison: (E)-Heptenyldiisopropylsilanol is unique due to the presence of diisopropyl groups, which impart distinct steric and electronic properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
[(E)-hept-1-enyl]-hydroxy-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28OSi/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h10-14H,6-9H2,1-5H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOXQYATHNFILU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C[Si](C(C)C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/[Si](C(C)C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


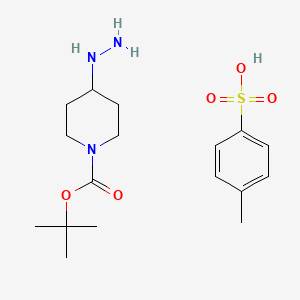
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)
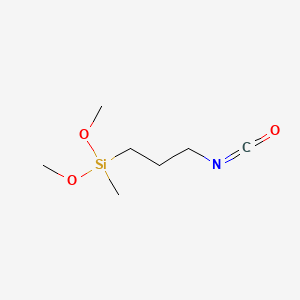


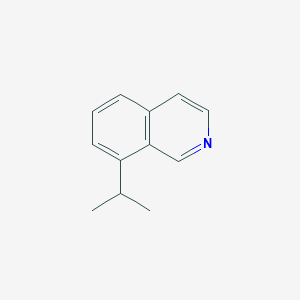
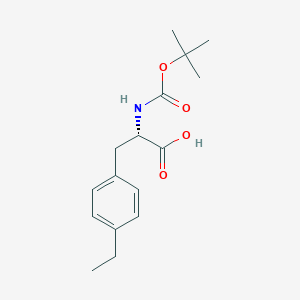
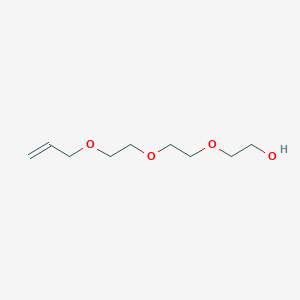





![N,N',N'',N'''-(Tetrafluorodiborato)bis[MU-(2,3-butanedionedioximato)]cobalt(II)](/img/structure/B3120302.png)
